N-(4-bromophenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Description
N-(4-bromophenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as Compound A, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has shown promising results in various scientific research applications.
Scientific Research Applications
- The compound’s structural features suggest potential anti-inflammatory activity. Researchers investigate its effects on inflammatory pathways, such as inhibition of pro-inflammatory cytokines or modulation of NF-κB signaling. Understanding its mechanism of action could lead to novel anti-inflammatory drug development .
- The indole moiety in this compound is associated with anticancer activity. Scientists explore its impact on cancer cell lines, focusing on apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies may reveal its potential as a targeted therapy for specific cancers .
- The sulfonyl group in the molecule is intriguing. Researchers investigate its role in enzyme inhibition, particularly carbonic anhydrase inhibitors. These compounds are used in treating glaucoma, epilepsy, and other conditions. N-(4-bromophenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide could be a promising candidate .
- Given the presence of both indole and sulfonyl moieties, this compound might have neuroprotective effects. Studies explore its potential in preventing neurodegenerative diseases, such as Alzheimer’s or Parkinson’s disease. Neuroprotection mechanisms could involve antioxidant properties or modulation of neuronal pathways .
- The fluorophenyl group suggests potential photophysical properties. Researchers investigate its fluorescence behavior, quantum yield, and photostability. Applications could include fluorescent probes, sensors, or imaging agents in biological systems .
- Scientists use this compound as a starting point for chemical modifications. By altering functional groups, they create analogs with improved properties. Structure-activity relationship (SAR) studies guide drug design, aiming for enhanced efficacy, reduced toxicity, and better pharmacokinetics .
Anti-Inflammatory Agents
Anticancer Properties
Sulfonamide-Based Drugs
Neuroprotective Agents
Photophysical Applications
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrFN2O3S/c24-17-9-11-18(12-10-17)26-23(28)14-27-13-22(19-6-2-4-8-21(19)27)31(29,30)15-16-5-1-3-7-20(16)25/h1-13H,14-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZILEJQYYNNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide |
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